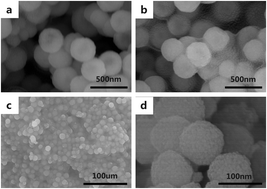Effect of the synthesis method on the performance of Fe3O4–inositol hexaphosphate as a drug delivery vehicle for combination therapeutics with doxorubicin
New Journal of Chemistry Pub Date: 2017-05-03 DOI: 10.1039/C7NJ00599G
Abstract
Herein, Fe3O4–inositol hexaphosphate (Fe3O4–IP6) was fabricated via layer-by-layer electrostatic self-assembly following a solvothermal synthesis method and via a one-step co-precipitation method. The influence of the synthesis method on the controlled drug release and combination therapeutic behaviour of Fe3O4–IP6 was characterized. The two preparation methods resulted in differences in the compound color, particle size, magnetic properties, and drug loading capacity with an optimum initial drug concentration. The sample prepared via the one-step co-precipitation method exhibited a magnetic saturation of 39.23 emu g−1, higher drug loading efficiency for doxorubicin (DOX), and improved anticancer effects than that prepared via the alternative method. However, Fe3O4–IP6 prepared via both methods showed obvious pH sensitivity in weak acidic regions such as tumour tissue, leading to marked inhibition of the regeneration of tumour cells without adverse effects.


Recommended Literature
- [1] Copper-promoted probe for nitric oxide based on o-phenylenediamine: Large blue-shift in absorption and fluorescence enhancement†
- [2] Contents and Chemical Science
- [3] Photolysis of polymeric self-assembly controlled by donor–acceptor interaction†
- [4] A bimetallic metal–organic framework derived MnS/CoS@C heterostructure with enhanced sodium-ion storage†
- [5] Na+-functionalized carbon quantum dots: a new draw solute in forward osmosis for seawater desalination†
- [6] Rubber-elasticity and electrochemical activity of iron(ii) tris(bipyridine) crosslinked poly(dimethylsiloxane) networks†
- [7] A rapidly self-assembling soft-brush DNA hydrogel based on RCA products†
- [8] Aggregation behavior of the blends of PS-b-PEO-b-PS and PS-b-PMMA at the air/water interface†
- [9] Thermodynamically stable vesicle formation of biodegradable double mPEG-tailed amphiphiles with sulfonate head group†
- [10] Molecularly imprinted polymer-coated paper as a substrate for highly sensitive analysis using paper spray mass spectrometry: quantification of metabolites in urine†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 16413-88-0
-
CAS no.: 15178-48-0
-
CAS no.: 169555-93-5









